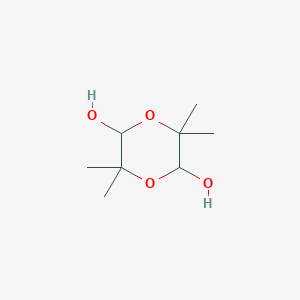

3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol

Description

Contextual Background of 1,4-Dioxane (B91453) Derivatives in Organic Chemistry

The 1,4-dioxane ring system, a six-membered heterocycle containing two oxygen atoms at opposite positions, is a fundamental scaffold in organic chemistry. researchgate.net Derivatives of 1,4-dioxane are not only utilized as versatile solvents but also feature in the structures of a wide array of biologically active compounds and functional materials. sigmaaldrich.com Their synthesis and reactions are a cornerstone of heterocyclic chemistry, with various methods developed to introduce diverse substituents and control the stereochemistry of the ring. sigmaaldrich.comnih.gov The presence of the ether linkages imparts specific solubility properties and the ring's conformational flexibility, often a chair or boat form, influences the reactivity and properties of its derivatives. nih.gov These derivatives are key intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers. researchgate.net

Historical Perspective on the Discovery and Initial Characterization of Tetramethyl-1,4-dioxane-2,5-diol

The history of 3,3,6,6-tetramethyl-1,4-dioxane-2,5-diol is intrinsically linked to the study of its monomer, acetoin (B143602) (3-hydroxy-2-butanone). wikipedia.org Acetoin, a volatile liquid with a characteristic buttery aroma, was known to undergo spontaneous dimerization upon standing, especially in the absence of a solvent. cdc.govnih.gov This process leads to the formation of a stable, white crystalline solid. cdc.gov Early chemical investigations into the nature of acetoin would have invariably encountered this solid dimer. The characterization of this dimer as this compound was established through structural elucidation techniques that confirmed the head-to-tail dimerization of two acetoin molecules, forming the stable 1,4-dioxane ring. This reversible transformation from a volatile liquid monomer to a stable solid dimer is a key feature of acetoin chemistry. nih.gov

Significance of Dimeric Forms of Alpha-Hydroxyketones in Chemical Research

Alpha-hydroxyketones, also known as acyloins, are a class of organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to a ketone group. sigmaaldrich.com A notable characteristic of many simple alpha-hydroxyketones is their propensity to form cyclic dimers. researchgate.net This dimerization is a reversible process, often driven by the formation of a more thermodynamically stable six-membered ring structure, typically a derivative of 1,4-dioxane. researchgate.net

The significance of these dimeric forms is multifaceted. Firstly, they serve as a stable, often crystalline, and non-volatile storage form for the corresponding monomers, which can be volatile or prone to oxidation. cdc.govnih.gov The monomer can be readily regenerated from the dimer by heating or dissolution. nih.gov Secondly, the monomer-dimer equilibrium itself is a subject of academic interest, providing a model system for studying reversible reactions and the influence of factors like temperature and solvent on chemical equilibrium.

Scope and Objectives of Research on this compound (Acetoin Dimer)

Research concerning this compound, commonly referred to as acetoin dimer, is primarily focused on several key areas. A major objective is to understand the kinetics and thermodynamics of the dimerization and dissociation process. cdc.gov This includes studying the influence of temperature, pressure, and solvent on the equilibrium between the monomer (acetoin) and the dimer.

Furthermore, as acetoin is a significant flavor compound in many foods and beverages and a key platform chemical in biotechnology, its stable dimer is of considerable interest. sigmaaldrich.comnih.gov Research aims to leverage the dimer as a stable precursor for the controlled release of acetoin in various applications. sigmaaldrich.com This is particularly relevant in the food and fragrance industries, where maintaining the concentration of volatile flavor compounds is crucial. thegoodscentscompany.com

Another area of research involves the use of the dimer in synthetic chemistry. As a protected form of acetoin, it can be used in reactions where the free alpha-hydroxyketone functionality would interfere. The dimer can then be dissociated to reveal the reactive monomer at a later stage of a synthetic sequence. The precise structural characterization of the dimer, including through X-ray crystallography, provides fundamental data for computational modeling and a deeper understanding of its chemical behavior. nih.gov

Interactive Data Tables

Below are tables summarizing key data for this compound and its monomer, acetoin.

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 23147-57-1 | thegoodscentscompany.com |

| Molecular Formula | C₈H₁₆O₄ | nih.gov |

| Molecular Weight | 176.21 g/mol | nih.gov |

| Appearance | White crystalline powder | researchgate.net |

| Melting Point | 90-91 °C | echemi.com |

| Boiling Point | 279 °C (estimated) | echemi.com |

| Solubility | Soluble in hot propylene (B89431) glycol, slightly soluble in weak alkali | researchgate.net |

Properties of the Monomer: Acetoin

| Property | Value | Reference |

| IUPAC Name | 3-Hydroxybutan-2-one | wikipedia.org |

| CAS Number | 513-86-0 | wikipedia.org |

| Molecular Formula | C₄H₈O₂ | wikipedia.org |

| Molecular Weight | 88.11 g/mol | wikipedia.org |

| Appearance | Colorless to pale yellow liquid | wikipedia.org |

| Melting Point | 15 °C | wikipedia.org |

| Boiling Point | 148 °C | wikipedia.org |

| Odor | Buttery, creamy | thegoodscentscompany.com |

Structure

3D Structure

Properties

CAS No. |

7471-99-0 |

|---|---|

Molecular Formula |

C8H16O4 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3,3,6,6-tetramethyl-1,4-dioxane-2,5-diol |

InChI |

InChI=1S/C8H16O4/c1-7(2)5(9)12-8(3,4)6(10)11-7/h5-6,9-10H,1-4H3 |

InChI Key |

BRGBRQXOMWYCNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(OC(C(O1)O)(C)C)O)C |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Analysis of Tetramethyl 1,4 Dioxane 2,5 Diol

Molecular Conformation of the 1,4-Dioxane (B91453) Ring System

Chair Conformation Analysis and Puckering Parameters

The 1,4-dioxane ring predominantly adopts a chair conformation, which is significantly lower in energy than other possible conformations such as the twist-boat or boat forms. asianpubs.orgrsc.orgcapes.gov.br This preference is due to the minimization of angle and torsional strain, where the chair form allows for staggered arrangements of substituents on adjacent carbons.

Table 1: Representative Puckering Parameters for a Theoretical 1,4-Dioxane Chair Conformation

| Parameter | Description | Representative Value |

|---|---|---|

| Q (Å) | Total puckering amplitude | ~0.5 - 0.6 |

| θ (degrees) | Angle defining the type of pucker | ~0 or ~180 |

| φ (degrees) | Phase angle defining the location of pucker | Varies with atom numbering |

Note: These are generalized values for a 1,4-dioxane chair and may vary for the specifically substituted title compound.

Conformational Isomerism and Energy Landscapes

The conformational energy landscape of 1,4-dioxane and its derivatives is characterized by several energy minima and transition states. The chair conformation represents the global energy minimum. rsc.org Higher energy conformers include the twist-boat and the boat conformations. The transition between two chair conformers (ring inversion) proceeds through higher-energy half-chair and twist-boat intermediates. capes.gov.br

For 3,3,6,6-tetramethyl-1,4-dioxane-2,5-diol, the energy barrier for ring inversion is expected to be considerably high due to the steric hindrance imposed by the gem-dimethyl groups. The passage through a planar or near-planar transition state would lead to severe eclipsing interactions between the methyl groups.

Table 2: Illustrative Relative Conformational Energies for Substituted 1,4-Dioxanes

| Conformation | Relative Energy (kcal/mol) | General Characteristics |

|---|---|---|

| Chair | 0 (Global Minimum) | Staggered substituents, low torsional strain |

| Twist-Boat | ~5-7 | Partially eclipsed, some torsional strain |

| Boat | Higher than Twist-Boat | Eclipsed "flagpole" interactions, high torsional strain |

| Half-Chair | Transition State | Planar segment, high strain |

Note: The energy values are approximations for substituted 1,4-dioxanes and would be influenced by the specific substitution pattern of the title compound.

Influence of Methyl and Hydroxyl Substituents on Ring Conformation

The four methyl groups at the C3 and C6 positions have a profound impact on the conformation of the 1,4-dioxane ring. The gem-dimethyl substitution, often referred to as the Thorpe-Ingold effect, tends to decrease the endocyclic bond angle and enforce a more puckered chair conformation. These bulky groups significantly increase the steric strain in any non-chair conformation, thereby raising the energy of the twist-boat and boat forms and increasing the barrier to ring inversion.

The hydroxyl groups at the C2 and C5 positions can exist in either axial or equatorial orientations. Their conformational preference is a balance between steric interactions with the ring and other substituents, and stereoelectronic effects, which will be discussed in subsequent sections. Intramolecular hydrogen bonding between a hydroxyl group and a ring oxygen atom could also influence the conformational equilibrium, potentially stabilizing certain arrangements.

Stereochemical Aspects of the Diol Functionality

The presence of hydroxyl groups at the C2 and C5 positions introduces further stereochemical complexity to the molecule.

cis-/trans- Isomerism at the 2,5-Positions

With substituents at two different carbons in the ring, this compound can exist as cis and trans diastereomers. libretexts.org

In the cis-isomer , the two hydroxyl groups are on the same side of the 1,4-dioxane ring. In a chair conformation, this would correspond to one axial and one equatorial hydroxyl group (axial-equatorial).

In the trans-isomer , the two hydroxyl groups are on opposite sides of the ring. This can lead to two different chair conformers: one with both hydroxyl groups in axial positions (diaxial) and another with both in equatorial positions (diequatorial).

The relative stability of these isomers is governed by a combination of steric and electronic factors. Generally, for bulky substituents, a diequatorial arrangement in the trans-isomer is sterically favored to minimize 1,3-diaxial interactions. However, as will be discussed, the anomeric effect can favor axial positioning of the hydroxyl groups.

Anomeric Effects in Substituted 1,4-Dioxanes

The anomeric effect is a stereoelectronic phenomenon observed in heterocyclic rings, where an electronegative substituent at a carbon adjacent to a heteroatom (the anomeric carbon) preferentially adopts an axial orientation, despite the potential for greater steric hindrance. wikipedia.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond when the substituent is axial.

Chiral Properties and Enantiomeric Forms

The molecular structure of this compound is characterized by a high degree of symmetry. The presence of two methyl groups on both the C3 and C6 carbon atoms results in the absence of any stereocenters. Consequently, the molecule is achiral and does not exhibit enantiomeric forms.

In contrast, related dioxane derivatives that lack this specific tetramethyl substitution pattern can be chiral. A prominent example is 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422), commonly known as lactide. Lactide is derived from lactic acid and is a crucial monomer in the production of polylactic acid (PLA). It exists in several stereoisomeric forms:

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione (L-lactide): A chiral enantiomer. sigmaaldrich.com

(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione (D-lactide): The other chiral enantiomer.

(3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione (meso-lactide): An achiral diastereomer. nih.gov

A 50:50 mixture of the D- and L-enantiomers is known as rac-lactide or D,L-lactide. sigmaaldrich.com The chirality of these lactide isomers significantly influences the properties of the resulting polylactide polymer. For instance, polymerization of enantiomerically pure L-lactide or D-lactide yields crystalline isotactic PLA, whereas polymerization of rac-lactide typically produces amorphous poly(D,L-lactide) unless a stereospecific catalyst is used. sigmaaldrich.com

Another example can be found in 4,6-diaryl-5,5-difluoro-1,3-dioxanes, which have been synthesized and separated into their respective enantiomers for use as chiral dopants in liquid crystal compositions. beilstein-journals.org The C2-symmetric substructure in these molecules is effective at inducing a chiral pitch in nematic host mixtures. beilstein-journals.org

Crystalline State Structure

The arrangement of molecules in the solid state is fundamental to understanding a compound's physical properties. For this compound, this involves analyzing its crystal lattice, the repeating pattern of its constituent molecules, and the forces holding them together.

X-ray Crystallography Studies of Tetramethyl-1,4-dioxane-2,5-diol and Related Dioxane-Diols

For instance, the crystal structures of both L-lactide and DL-lactide (3,6-dimethyl-1,4-dioxane-2,5-dione) have been confirmed by X-ray powder diffraction (XRPD). researchgate.net A detailed single-crystal X-ray analysis of the racemic D,L-lactide revealed its specific bond lengths and angles. researchgate.net

Similarly, the crystal structure of (S,S)-3,6-Diphenyl-1,4-dioxane-2,5-dione has been determined through X-ray diffraction. researchgate.net This study provided precise atomic coordinates and elucidated the molecule's conformation and packing in the crystal lattice at a temperature of 198 K. researchgate.net The absolute configuration was assigned based on the known configuration of its precursor, (+)-mandelic acid. researchgate.net

Unit Cell Parameters and Space Group Determination

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c, α, β, γ) and the symmetry operations that describe the arrangement of molecules within it (the space group) are determined via X-ray diffraction.

For the related compound (S,S)-3,6-Diphenyl-1,4-dioxane-2,5-dione, the crystal system is orthorhombic with the space group P2₁2₁2₁. researchgate.net The structure of racemic 3,6-dimethyl-1,4-dioxane-2,5-dione (DL-lactide) was also determined, crystallizing in the monoclinic space group P2₁/c. researchgate.net

The table below summarizes the unit cell parameters for these related dioxane derivatives.

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref |

| (S,S)-3,6-Diphenyl-1,4-dioxane-2,5-dione | P2₁2₁2₁ | 5.103 | 9.272 | 26.50 | 90 | 90 | 90 | 1254 | 4 | researchgate.net |

| D,L-Lactide | P2₁/c | - | - | - | - | - | - | 693 | 4 | researchgate.net |

For D,L-Lactide, specific cell dimensions were not provided in the abstract, but the volume (V) and molecules per unit cell (Z) were reported.

Intermolecular Interactions and Hydrogen Bonding Networks in Solid State

In the solid state, the structure of this compound would be significantly influenced by intermolecular hydrogen bonding. The two hydroxyl (-OH) groups on each molecule can act as both hydrogen bond donors and acceptors, leading to the formation of extensive networks that dictate the crystal packing.

While direct studies on the title compound are unavailable, the crystal structure of (S,S)-3,6-Diphenyl-1,4-dioxane-2,5-dione shows the importance of weaker intermolecular forces. researchgate.net Its packing is characterized by close C-H···O contacts, which create a two-dimensional network of molecules. researchgate.net In this structure, one hydrogen atom is involved in a three-center C-H···O type hydrogen bond. researchgate.net

Polymorphism and its Impact on Crystal Structure

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability.

There are no specific studies on the polymorphism of this compound reported in the surveyed literature. However, the potential for polymorphism exists, as the conformation of the dioxane ring and the arrangement of the intermolecular hydrogen bonds could potentially lead to different stable packing arrangements under varying crystallization conditions. The use of different solvents or temperatures during crystallization could yield different polymorphic forms, each with a unique unit cell and crystal structure. The existence of multiple forms can be critical in applications where properties like dissolution rate are important.

Synthetic Methodologies and Reaction Pathways

Dimerization Mechanisms of Acetoin (B143602) (3-Hydroxy-2-butanone) to form 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol

The compound this compound is the cyclic dimer of 3-hydroxy-2-butanone, commonly known as acetoin nih.gov. The formation of this dimer occurs through the intermolecular reaction of two acetoin molecules. This process can be facilitated through several mechanistic pathways, including acid catalysis and self-condensation, which are influenced by the specific reaction conditions employed.

In the presence of an acid catalyst, the dimerization of acetoin proceeds through a pathway involving the protonation of one of the oxygen atoms in an acetoin molecule. The reaction can be initiated by the protonation of either the carbonyl oxygen or the hydroxyl oxygen.

Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. This allows the hydroxyl group of a second acetoin molecule to act as a nucleophile, attacking the activated carbonyl carbon. The resulting intermediate then undergoes intramolecular cyclization through the attack of the other hydroxyl group, followed by the elimination of a water molecule to form the stable 1,4-dioxane (B91453) ring structure. The formation of Brønsted acid aggregates can influence the stereo-controlling factors of such transformations nih.gov. While direct dimerization of α-hydroxycarboxylic acids can often lead to poor yields due to the formation of complex oligomer mixtures, acid catalysis, for instance using p-toluenesulphonic acid, has been employed for similar cyclizations google.com.

Acetoin can undergo self-condensation to form its dimeric structure without the explicit addition of a strong acid or base catalyst, particularly under specific temperature and concentration conditions. This reaction is analogous to an aldol condensation, where one molecule acts as a nucleophile and the other as an electrophile study.com. Carbonyl compounds with at least one alpha-hydrogen can undergo condensation reactions study.com. In this case, the reaction involves the formation of a hemiacetal intermediate between two molecules of acetoin.

The mechanism involves the nucleophilic attack of the hydroxyl group of one acetoin molecule on the carbonyl carbon of a second molecule. This is followed by a subsequent, intramolecular nucleophilic attack by the second hydroxyl group to complete the formation of the six-membered dioxane ring. This process results in the formation of the stable dimeric product, this compound. The synthesis of acetoin itself is often achieved through the condensation of acetaldehyde, which is a key step in its production from bioethanol nih.govgoogle.com.

The efficiency and selectivity of the dimerization of acetoin are highly dependent on the reaction conditions. Key parameters that influence the outcome include temperature, pH (acidity/basicity), solvent polarity, and the presence and nature of any catalysts.

For the synthesis of acetoin's precursor, acetaldehyde, from paraldehyde, reaction temperatures of 120-180 °C and a pH of 8-11 are utilized google.com. Similarly, the vitamin B1-catalyzed formation of acetoin from acetaldehyde can achieve a high yield (97%) and selectivity (99%) nih.gov. The conditions for the subsequent dimerization to this compound must be carefully controlled to favor the formation of the cyclic dimer over competing side reactions, such as the formation of linear oligomers or other condensation products google.com.

Below is a table summarizing the general influence of various reaction parameters on dimerization reactions of this type.

| Reaction Parameter | Effect on Yield and Selectivity | Rationale |

| Temperature | Higher temperatures can increase reaction rates but may decrease selectivity by promoting side reactions and decomposition. Optimal temperature is crucial. | Provides the necessary activation energy for the reaction but excessive heat can lead to undesired byproducts. |

| pH/Catalyst | Acidic conditions generally favor the dimerization by activating the carbonyl group. The choice of acid can impact selectivity. | Protonation of the carbonyl group makes it more electrophilic, facilitating the nucleophilic attack required for dimerization nih.gov. |

| Concentration | Higher concentrations of acetoin can favor the intermolecular dimerization reaction. | Increases the probability of collision between two acetoin molecules, driving the equilibrium towards the dimer. |

| Solvent | The polarity of the solvent can influence the stability of intermediates and transition states. | Solvents can affect the spontaneity of aggregation and the catalytic process nih.gov. |

Directed Synthesis of 1,4-Dioxane-2,5-diol Derivatives

Directed synthesis provides a controlled approach to producing specific 1,4-dioxane-2,5-diol derivatives. These methods often involve the strategic formation of the dioxane ring from carefully chosen precursors, allowing for the introduction of various substituents.

A robust method for synthesizing substituted 1,4-dioxane-2,5-diones involves the intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids researchgate.net. This approach is suitable for creating both mono- and disubstituted products. The cyclization step is typically performed under basic conditions, for example, using diisopropylethylamine researchgate.net.

The reaction pathway involves the deprotonation of the hydroxyl group, which then acts as an internal nucleophile, attacking the carbon bearing the bromine atom and displacing it to form the six-membered ring. The use of microwave activation has been shown to significantly improve reaction outcomes, leading to full conversion and high selectivity at lower temperatures (e.g., 60°C) compared to classical thermal methods researchgate.net. This methodology has been successfully applied to the multigram preparation of novel functionalized 1,4-dioxanes enamine.net.

The synthesis of 1,4-dioxane-2,5-diols from 1,5-dicarbonyl compounds is not a conventional or commonly documented synthetic route. The structural arrangement of a 1,5-dicarbonyl compound does not readily lend itself to the formation of the 1,4-dioxygenated six-membered ring of a dioxane-2,5-diol. The synthesis of 1,4-dicarbonyl compounds themselves is considered a significant challenge due to the mismatch in carbonyl polarity researchgate.net.

A more established and relevant method for the directed synthesis of the 1,4-dioxane-2,5-dione core structure involves the controlled condensation of α-hydroxy acids google.com. This process often proceeds in two steps:

Oligomerization : α-hydroxy acids are first heated to form a mixture of linear oligomers with the removal of water.

Depolymerization/Cyclization : The oligomer is then heated at high temperatures (around 250°C), often in the presence of catalysts, to induce back-biting cyclization. The resulting 1,4-dioxane-2,5-dione is typically distilled from the reaction mixture as it forms to shift the equilibrium toward the desired cyclic product google.com. This process can be improved by using an inert gas to carry the product from the reaction mixture into a solvent system google.com.

Chemical Transformation and Reactivity Studies of the Dioxane Ring

The 1,4-dioxane-2,5-diol ring system, particularly in derivatives like this compound, is susceptible to ring-opening reactions, which can be harnessed for polymerization. This compound is utilized in the production of biodegradable polymers. The polymerization process typically involves ring-opening polymerization (ROP) techniques that capitalize on the functional groups of the compound to create long-chain polymers.

ROP of 1,4-dioxane-2,5-dione derivatives, which are structurally related to the diol, can be initiated by various catalysts, including metal-based and organocatalysts. For instance, 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422) (lactide) readily undergoes ROP to yield poly(lactic acid), a widely used biodegradable polymer. While the polymerization of the tetramethyl-diol derivative is less commonly documented in detail, the principles are analogous. The presence of the hydroxyl groups offers potential sites for initiation or further functionalization.

The resulting polymers from such ring-opening reactions are typically aliphatic polyesters or polyethers, which are known for their biocompatibility and biodegradability, making them suitable for medical applications.

Examples of Polymers Derived from Related 1,4-Dioxane Monomers:

| Polymer Type | Key Properties | Applications |

| Poly(glycolide) | Biodegradable; low toxicity | Surgical sutures; drug delivery |

| Aliphatic polyesters | High crystallinity; biocompatibility | Tissue engineering; implants |

The formation of this compound from acetoin is a reversible equilibrium. The dioxane ring is susceptible to hydrolysis, leading to the reversion to its monomeric form, acetoin. This reversion can be facilitated by simple physical changes. The solid dimer readily converts back to the monomeric liquid form upon melting, distillation, or dissolution in a suitable solvent. nih.gov This behavior underscores the dynamic nature of the dimer-monomer equilibrium.

The stability of the dimeric form is often favored in the solid state, where the crystalline structure provides additional stabilization. In solution or at elevated temperatures, the equilibrium shifts towards the monomeric acetoin.

The hydroxyl groups of this compound are potential sites for oxidation. While specific studies on the oxidation of the dimer are not extensively detailed, the oxidation of its monomeric form, acetoin, is well-known. Acetoin gradually oxidizes to diacetyl (2,3-butanedione) upon exposure to air. nih.gov It is plausible that under oxidative conditions, the dimer could either first revert to the monomer, which is then oxidized, or potentially undergo oxidation at the diol functional groups to form a corresponding diketone derivative of the dioxane ring.

Rearrangement processes of the 1,4-dioxane ring itself are not commonly reported for this specific compound under typical conditions. The stability of the six-membered ring generally precludes spontaneous rearrangements.

This compound is the stable, solid form of acetoin at room temperature. cdc.gov The acetoin monomer, a liquid, will convert to the solid dimer upon standing. cdc.gov This crystalline structure contributes to its stability under standard storage conditions.

Regarding its degradation, studies have shown that substituted 1,4-dioxanes can be biodegraded. One study on the degradation of various cyclic ethers by a fungus demonstrated that 2,3,5,6-tetramethyl-1,4-dioxane was utilized by the organism, indicating a pathway for its environmental degradation. nih.gov The degradation of the parent compound, 1,4-dioxane, by the same strain was proposed to proceed via ethylene (B1197577) glycol, glycolic acid, and oxalic acid. nih.gov This suggests that microbial degradation of the tetramethyl derivative may involve enzymatic cleavage of the ether linkages.

Fungal Utilization of Various 1,4-Dioxane Derivatives: nih.gov

| Substrate | % Utilization after 3 days |

| 1,4-Dioxane | 90 |

| 2-Methyl-1,4-dioxane | 25 |

| 2,3-Dimethyl-1,4-dioxane | 32 |

| 2,3,5-Trimethyl-1,4-dioxane | 32 |

| 2,3,5,6-Tetramethyl-1,4-dioxane | 54 |

Spectroscopic and Computational Characterization

Vibrational Spectroscopy (Infrared and Raman)

Analysis of Hydrogen Bonding Interactions through Vibrational Modes

The presence of hydroxyl groups in 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol allows for the formation of intra- and intermolecular hydrogen bonds. These interactions can be effectively studied using vibrational spectroscopy, such as Fourier-transform infrared (FTIR) and Raman spectroscopy. The O-H stretching vibrations are particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded (free) hydroxyl group, the O-H stretching frequency typically appears as a sharp band around 3600 cm⁻¹. However, when a hydrogen bond is formed, this band broadens and shifts to a lower frequency (red-shift), with the magnitude of the shift correlating with the strength of the hydrogen bond.

Furthermore, computational methods can be employed to calculate the theoretical vibrational frequencies and visualize the corresponding normal modes. Density functional theory (DFT) calculations, for instance, can predict the vibrational spectra of different conformers of the molecule, both with and without hydrogen bonds. By comparing the calculated spectra with experimental data (when available), a detailed assignment of the vibrational modes can be made, providing insights into the specific hydrogen bonding networks present in the solid state or in solution. For other dioxane derivatives, DFT calculations have been successfully used to interpret their FTIR and FT-Raman spectra. researchgate.net

Table 1: Expected Vibrational Modes for Hydrogen Bonding Analysis

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Free O-H Stretch | ~3600 | Sharp band, indicating non-hydrogen-bonded hydroxyl groups. |

| Hydrogen-Bonded O-H Stretch | 3200-3500 | Broad band, indicating the presence of intra- or intermolecular hydrogen bonds. The lower the frequency, the stronger the bond. |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, both low-resolution and high-resolution mass spectrometry techniques provide valuable information.

Electron Ionization Mass Spectrometry (EIMS) of Derivatives

Due to the relatively low volatility and thermal lability of diols, they are often derivatized before analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). A common derivatization method is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers. This increases the volatility and thermal stability of the analyte.

The EIMS of the bis-TMS derivative of this compound would be expected to show characteristic fragmentation patterns. Based on studies of TMS derivatives of other vicinal diols, the fragmentation is likely to involve cleavage of the C-C bond between the two oxygen-bearing carbons and rearrangements involving the TMS groups. nih.gov

Expected Fragmentation Pathways for the bis-TMS derivative:

Loss of a methyl group ([M-15]⁺): A common fragmentation for TMS derivatives.

Cleavage of the dioxane ring: This could lead to various fragment ions.

Formation of characteristic ions: Ions such as m/z 73 ([Si(CH₃)₃]⁺) and m/z 147 ([(CH₃)₃SiOSi(CH₃)₂]⁺) are indicative of TMS derivatives.

Without experimental data for this specific derivative, the exact fragmentation pattern remains speculative. However, the analysis of the mass spectra of silylated derivatives of similar cyclic diols would provide a strong basis for interpretation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. The exact mass of this compound has been computed to be 176.10485899 Da. nih.govechemi.com

An experimental HRMS measurement would aim to confirm this value. Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used for this purpose. The high resolving power of these instruments allows for the differentiation between ions of the same nominal mass but different elemental compositions.

For this compound (C₈H₁₆O₄), the monoisotopic mass is calculated as follows:

8 x (mass of ¹²C) = 8 x 12.000000 = 96.000000

16 x (mass of ¹H) = 16 x 1.007825 = 16.125200

4 x (mass of ¹⁶O) = 4 x 15.994915 = 63.979660

Total Exact Mass = 176.10486 Da

An experimental HRMS measurement that yields a mass very close to this theoretical value (typically within a few parts per million, ppm) provides strong evidence for the elemental formula C₈H₁₆O₄.

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods are invaluable tools for understanding the structure, stability, and properties of molecules at the atomic level.

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., Hartree-Fock, DFT)

Quantum chemical calculations, such as those based on Hartree-Fock (HF) theory and density functional theory (DFT), can provide detailed information about the electronic structure and energetics of this compound. These methods can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate molecular orbital energies: Understand the distribution of electrons and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic excitation energies.

Predict spectroscopic properties: As mentioned earlier, calculate vibrational frequencies. Additionally, NMR chemical shifts and UV-Vis absorption spectra can be predicted.

Determine thermodynamic properties: Calculate energies of formation, enthalpies, and Gibbs free energies.

A theoretical analysis of 1,4-dioxane (B91453) using HF and DFT methods has been reported, providing insights into its spectroscopic properties. researchgate.net For this compound, DFT calculations with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p)) would be a common starting point for such investigations.

Table 2: Representative Data from Quantum Chemical Calculations on a Dioxane System

| Property | Method/Basis Set | Calculated Value |

|---|---|---|

| Ground State Energy | HF/6-311G | -307.0 Hartrees |

| Ground State Energy | DFT (B3LYP)/6-311G | -308.5 Hartrees |

| HOMO-LUMO Gap | DFT (B3LYP)/6-311G | 6.8 eV |

Data is for the parent 1,4-dioxane molecule and serves as an illustrative example. researchgate.net

Conformational Analysis using Molecular Mechanics and Ab Initio Methods

The 1,4-dioxane ring is not planar and can adopt several conformations, with the chair conformation generally being the most stable. The presence of four methyl groups and two hydroxyl groups on the ring of this compound introduces several possible stereoisomers and conformers.

Conformational analysis aims to identify the different stable conformations and determine their relative energies. This can be achieved through:

Molecular Mechanics (MM): A computationally less expensive method that uses classical mechanics to model the potential energy surface. Force fields like MMFF94 or AMBER are commonly used.

Ab Initio and DFT Methods: More accurate but computationally intensive methods that solve the electronic Schrödinger equation.

A quantum-chemical study on 5-substituted 1,3-dioxanes at the RHF/6-31G(d) level of theory revealed pathways for conformational isomerizations between equatorial and axial chair conformers. researchgate.net For this compound, a systematic conformational search would be necessary to identify all low-energy conformers. The relative energies of these conformers would then be calculated at a higher level of theory (e.g., DFT or MP2) to determine the most stable structures. The orientation of the hydroxyl groups (axial vs. equatorial) and the potential for intramolecular hydrogen bonding would significantly influence the conformational preferences.

Table 3: Common Conformers of the 1,4-Dioxane Ring

| Conformer | Relative Energy (approx.) | Description |

|---|---|---|

| Chair | 0 kcal/mol | Most stable conformation. |

| Twist-Boat | 5-7 kcal/mol | A flexible, higher-energy conformation. |

The specific energies for this compound would be influenced by the steric interactions of the methyl groups and the hydrogen bonding of the hydroxyl groups.

Prediction of Spectroscopic Parameters

Currently, there are no available studies that have computationally predicted the spectroscopic parameters of this compound. Such predictions, typically derived from quantum chemical calculations like Density Functional Theory (DFT), would provide valuable insights into its structural and electronic properties. These calculations would yield predicted values for:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants, which are fundamental for elucidating the molecule's connectivity and stereochemistry.

UV-Vis Spectroscopy: Electronic transition energies and oscillator strengths, which would characterize the molecule's response to ultraviolet and visible light.

Without dedicated computational studies, it is not possible to present a data table of predicted spectroscopic parameters for this compound.

Reaction Mechanism Studies through Computational Modeling

Similarly, the scientific literature lacks computational studies on the reaction mechanisms involving this compound. Computational modeling is a powerful tool for investigating reaction pathways, determining transition state geometries and energies, and calculating reaction rates. Such studies would illuminate the reactivity of this compound, including potential decomposition pathways, reactions with other molecules, and the influence of its stereochemistry on its chemical behavior.

The absence of this research means that no specific reaction mechanisms, transition states, or activation energies can be reported for this compound at this time. A comprehensive understanding of its chemical reactivity from a theoretical standpoint remains an area for future investigation.

Chemical Derivatives and Analogues

Synthesis and Characterization of Substituted Tetramethyl-1,4-dioxane-2,5-diol Analogues

The synthesis of substituted analogues of 3,3,6,6-tetramethyl-1,4-dioxane-2,5-diol involves a variety of chemical transformations that target the hydroxyl and methyl groups, as well as the core dioxane structure itself.

The reactivity of the tertiary hydroxyl groups at the 2 and 5 positions of the dioxane ring is a key focus of derivatization. Due to significant steric hindrance from the adjacent gem-dimethyl groups, these hydroxyls exhibit reactivity profiles similar to other neopentyl-type alcohols.

Etherification: The formation of ether derivatives from sterically hindered alcohols often requires forcing conditions or specialized reagents. While direct Williamson ether synthesis can be challenging due to competing elimination reactions, alternative methods have been explored for similar systems. One such approach involves the use of strong bases and reactive alkylating agents under carefully controlled conditions. Another promising method is the electrochemical oxidation of carboxylic acids to generate high-energy carbocations that can then be trapped by hindered alcohols.

Esterification: The esterification of sterically hindered alcohols like this compound can also be challenging. Standard Fischer esterification conditions may lead to low yields or require prolonged reaction times. chemguide.co.uk More reactive acylating agents, such as acyl chlorides or anhydrides, are often employed to achieve higher conversion rates. chemguide.co.uk The reaction between an alcohol and an acyl chloride is typically vigorous and produces the ester and hydrogen chloride. chemguide.co.uk Acid anhydrides react more slowly, often requiring heating to proceed at a reasonable rate. chemguide.co.uk

Table 1: Representative Esterification Reactions of Hindered Alcohols This table presents data for analogous sterically hindered alcohols due to the lack of specific literature on this compound.

| Alcohol Substrate | Acylating Agent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Neopentyl alcohol | Trichloroacetic acid | - | Neopentyl trichloroacetate | Moderate | acs.org |

| Neopentyl alcohol | Dichloroacetic acid | - | Neopentyl dichloroacetate | Moderate | acs.org |

| Neopentyl alcohol | Monochloroacetic acid | - | Neopentyl monochloroacetate | Low | acs.org |

The functionalization of the methyl groups of this compound represents a synthetic challenge due to the inert nature of C-H bonds. However, advances in C-H activation chemistry offer potential routes to introduce functionality at these positions. The gem-dimethyl group is a common motif in natural products and its functionalization has been a subject of interest in medicinal chemistry. acs.orgnih.gov

Strategies for the functionalization of unactivated methyl groups often involve radical-mediated processes. These reactions can be initiated by photolysis or with the use of radical initiators to generate highly reactive intermediates that can abstract a hydrogen atom from a methyl group, which can then be further functionalized. While specific examples for the target molecule are not available, such approaches have been successful in other complex molecular scaffolds.

The synthesis of related 1,4-dioxane-2,5-diones with various substituents provides insight into the general strategies that could be applied to the tetramethyl analogue. A common method for the preparation of 1,4-dioxane-2,5-diones is the dimerization of α-hydroxy acids. For instance, the synthesis of 3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione has been achieved from diphenylacetic acid. google.com This suggests that 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione (B1619774) could potentially be synthesized from 2-hydroxyisobutyric acid.

Another versatile approach involves the reaction of epoxides with ethylene (B1197577) glycol monosodium salt, followed by cyclization of the resulting diol. This method has been used to prepare a variety of 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane (B91453) derivatives. enamine.net

Table 2: Synthesis of Substituted 1,4-Dioxane-2,5-diones This table presents data for the synthesis of analogous substituted 1,4-dioxane-2,5-diones.

| Starting Material(s) | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|

| Diphenylacetic acid | Dimerization | 3,3,6,6-Tetraphenyl-1,4-dioxane-2,5-dione | - | google.com |

| α-Hydroxy acid oligomers | Vapor-phase pyrolytic ring closure | Substituted 1,4-dioxane-2,5-diones | High | google.com |

| Epoxides, Ethylene glycol monosodium salt | Epoxide ring opening and cyclization | Functionalized 1,4-dioxanes | - | enamine.net |

Chiral Derivatization Strategies

The development of chiral derivatization strategies for this compound is crucial for applications where stereochemistry is important. This involves the preparation of enantiopure derivatives and the development of stereoselective synthetic approaches.

Preparation of Enantiopure Derivatives

The preparation of enantiopure derivatives of chiral molecules that lack suitable functional groups for direct separation can be achieved through derivatization with a chiral resolving agent. For diols, this often involves the formation of diastereomeric esters or acetals that can be separated by physical methods such as crystallization or chromatography. acs.orglibretexts.org

Once the diastereomers are separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure diol. Common chiral resolving agents for alcohols include chiral carboxylic acids and their derivatives. libretexts.org The use of chiral amidines has also been reported for the resolution of weakly acidic phenols and could potentially be adapted for diols. rsc.org

Stereoselective Synthesis Approaches

The stereoselective synthesis of highly substituted 1,4-dioxane derivatives is a significant synthetic challenge. Asymmetric synthesis provides a direct route to enantiomerically enriched products without the need for resolution. For the synthesis of chiral 1,4-dioxanes, several strategies have been reported for analogous systems.

One approach involves the reaction of enantiopure 1,2-diols with vinyl selenones in a Michael-initiated ring-closure reaction to produce substituted enantiopure 1,4-dioxanes. nih.gov Another strategy is the asymmetric hydrogenation of 1,4-diketones to furnish chiral 1,4-diols with high enantioselectivity and diastereoselectivity, which could then be cyclized to form the dioxane ring. rsc.org Furthermore, the stereoselective synthesis of 1,4-diols can be achieved through a tandem allylboration-allenylboration sequence. nih.gov

Table 3: Methods for Stereoselective Synthesis of Chiral Diols and Dioxanes This table presents data for analogous stereoselective syntheses due to the lack of specific literature on this compound.

| Synthetic Strategy | Substrate(s) | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Michael-initiated ring-closure | Enantiopure 1,2-diols, Vinyl selenones | Enantiopure 1,4-dioxanes | One-pot reaction, good to excellent yields | nih.gov |

| Asymmetric hydrogenation | 1,4-Diaryldiketones | Enantiopure 1,4-diarylbutane-1,4-diols | High yields and enantioselectivities | rsc.org |

| Catalytic asymmetric acetalization | Racemic diols | Enantioenriched diols and acetals | High selectivity factors for tertiary alcohols | acs.org |

Advanced Applications and Materials Science Perspectives

Role as a Building Block in Polymer Chemistry

The rigid and sterically hindered structure of 3,3,6,6-tetramethyl-1,4-dioxane-2,5-diol makes it an intriguing candidate as a monomer in polymer synthesis. Its potential lies in the ability to impart unique thermal and mechanical properties to the resulting polymers.

Precursor in Ring-Opening Polymerization for Aliphatic Polyesters

The dione (B5365651) derivative, 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione (B1619774), is the cyclic dimer of 2-hydroxyisobutyric acid and is also known as tetramethylglycolide. google.comnih.gov This structure is analogous to lactide (3,6-dimethyl-1,4-dioxane-2,5-dione), the well-known precursor for polylactic acid (PLA). github.iosigmaaldrich.com Like lactide, tetramethylglycolide is a cyclic ester that could potentially undergo ring-opening polymerization (ROP) to produce an aliphatic polyester (B1180765), poly(2-hydroxyisobutyrate).

The ROP of such a monomer can be initiated by various catalysts, including organometallic compounds and organic catalysts. github.io The gem-dimethyl substitution on the polymer backbone would likely lead to a polyester with distinct properties compared to PLA. The increased steric hindrance could enhance the polymer's thermal stability and rigidity. A patent application has described the polymerization of 2-hydroxyisobutyric acid derivatives, including its cyclic dimer (tetramethylglycolide), to produce poly(2-hydroxyisobutyric acid), highlighting its potential as a polymer precursor. google.com

Table 1: Comparison of Lactide and the Hypothetical Tetramethylglycolide for ROP

| Feature | Lactide (3,6-Dimethyl-1,4-dioxane-2,5-dione) | Tetramethylglycolide (3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione) (Hypothetical) |

| Precursor | Lactic Acid | 2-Hydroxyisobutyric Acid |

| Resulting Polymer | Polylactic Acid (PLA) | Poly(2-hydroxyisobutyrate) |

| Key Structural Feature | Single methyl group on each alpha-carbon | Gem-dimethyl groups on each alpha-carbon |

| Potential Polymer Properties | Biodegradable, semi-crystalline or amorphous | Potentially higher thermal stability, increased rigidity, altered biodegradability |

Integration into Multi-Block Copolymers

Following the logic of its potential as a homopolymer, the polyester derived from 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione could also serve as a building block in multi-block copolymers. For instance, it could be copolymerized with other cyclic esters or pre-synthesized polymer chains to create materials with tailored properties. The synthesis of multi-block copolymers of polylactide and polycarbonate has been demonstrated, suggesting a similar approach could be taken with a polyester derived from tetramethylglycolide. sigmaaldrich.com The rigid, sterically hindered segments from poly(2-hydroxyisobutyrate) could be combined with soft, flexible polymer blocks to generate thermoplastic elastomers with unique phase-separated morphologies and properties.

Design of Microporous Materials from Related Dioxane Derivatives

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess micropores due to their rigid and contorted molecular structures that cannot pack efficiently in the solid state. wikipedia.org These materials are often soluble and can be processed into films and fibers for applications in gas separation and storage. github.iosemanticscholar.org The synthesis of PIMs often involves the use of monomers that are conformationally locked. wikipedia.org

The rigid, non-planar structure of the this compound ring system makes it a potential candidate for incorporation into PIMs. By functionalizing the diol and polymerizing it with appropriate comonomers, it may be possible to create polymers with significant free volume and intrinsic microporosity. The bulky tetramethyl substitution would further prevent efficient chain packing, contributing to the formation of a microporous structure.

Applications in Supramolecular Chemistry and Host-Guest Systems

The specific stereochemistry and functional groups of this compound suggest its utility in the field of supramolecular chemistry, which involves non-covalent interactions between molecules.

Potential for Clathrate Formation and Inclusion Compounds

Clathrates are inclusion compounds where guest molecules are trapped within the crystalline lattice of a host molecule. wikipedia.org Dioxane itself is a common guest molecule in the formation of clathrates with various host compounds. rsc.org The hydroxyl groups of this compound can act as hydrogen bond donors and acceptors, potentially allowing it to act as a host for small guest molecules. The rigid ring structure and the stereochemistry of the methyl and hydroxyl groups would create a specific cavity shape, potentially leading to selective inclusion of guest molecules.

Role in the Design of Molecular Recognition Systems

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. wikipedia.org The design of synthetic host molecules is a major focus of supramolecular chemistry. Diols are known to be important functional groups in molecular recognition and can participate in hydrogen bonding networks. acs.orgchemistrysteps.com

The defined three-dimensional structure of this compound, with its two hydroxyl groups in specific orientations, could be exploited in the design of receptors for specific guest molecules. The rigidity of the dioxane ring would pre-organize the hydroxyl groups, reducing the entropic penalty of binding and potentially leading to higher affinity and selectivity for a target guest. While specific studies on this compound are lacking, the principles of supramolecular design suggest its potential in creating systems for sensing or separation based on molecular recognition.

Advanced Synthetic Intermediate Applications

Utilization in Complex Organic Synthesis

There is currently no available research data demonstrating the use of this compound as a building block in the total synthesis of complex natural products or other intricate organic structures. The inherent structural features of this molecule, such as its gem-dimethyl substitution at the 3 and 6 positions, could theoretically offer unique steric and electronic properties to a synthetic route. However, without empirical studies, any discussion of its potential advantages or disadvantages remains speculative.

Development of Novel Heterocyclic Systems

Similarly, the application of this compound in the construction of novel heterocyclic frameworks is not documented in the current body of scientific literature. The two hydroxyl groups on the dioxane ring present potential handles for a variety of chemical transformations that could, in principle, lead to the formation of new ring systems. For instance, reactions such as intramolecular cyclizations or condensations with other bifunctional reagents could be envisioned. A related compound, 1,4-dithiane-2,5-diol, is known to be a versatile synthon for sulfur-containing heterocycles. researchgate.net However, no analogous reactivity has been reported for the tetramethyl dioxane diol .

The synthesis of other substituted dioxane-2,5-diones, which are related oxidized forms of these diols, has been described. For example, a patent details the preparation of 3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione. google.com This indicates that the core 3,3,6,6-disubstituted 1,4-dioxane-2,5-dione structure is synthetically accessible. Nevertheless, the specific diol, this compound, and its subsequent applications in heterocyclic synthesis remain an open area for future research.

Conclusion and Future Research Directions

Summary of Current Knowledge and Gaps

The study of 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione (B1619774), the cyclic dimer of 2-hydroxyisobutyric acid, occupies a specialized niche within the broader field of aliphatic polyesters. google.com Current knowledge establishes it as a monomer for the synthesis of poly(2-hydroxyisobutyric acid), a polymer noted for its potential for higher thermal resistance compared to conventional polylactic acid (PLA). google.com The synthesis of the monomer is typically achieved through the dehydration and cyclization of 2-hydroxyisobutyric acid, analogous to the production of lactide from lactic acid. google.comgoogle.com Subsequent ring-opening polymerization (ROP) yields the final polymer. nih.gov

However, significant knowledge gaps persist. While the fundamental synthesis and polymerization pathways are understood, there is a comparative lack of in-depth research into the polymerization kinetics, stereocontrol, and process optimization for 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione compared to its unsubstituted counterpart, lactide. nih.gov The precise influence of the four methyl groups on reactivity, catalyst selection, and potential side reactions during polymerization is not exhaustively documented. Furthermore, while the resulting polymer is known to have enhanced heat resistance, a comprehensive characterization of its mechanical, degradation, and biocompatibility profiles is limited. There is a need for more extensive studies to fully understand its structure-property relationships and benchmark it against other biodegradable polymers. researchgate.net

Emerging Methodologies for Synthesis and Characterization

Future advancements in the production of 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione are likely to mirror emerging trends in general lactide synthesis, which focus on improving efficiency, purity, and environmental credentials. rsc.orgacs.org Traditional methods often involve a two-step process of creating oligomers followed by catalytic, high-temperature depolymerization, which can be energy-intensive and produce impurities. google.comnih.gov

Emerging methodologies that represent promising future directions include:

One-Step Catalytic Synthesis: Novel processes are being developed to convert α-hydroxy acids directly into their cyclic dimers in a single, energy-efficient step. acs.orgnih.gov These methods often operate at lower temperatures and atmospheric pressure, significantly reducing energy consumption. rsc.orgacs.org

Heterogeneous Catalysis: The use of solid-state catalysts, such as SnO₂–SiO₂ nanocomposites or metal-free covalent organic frameworks (COFs), is a key area of development. rsc.orgacs.org These catalysts offer the advantages of easy separation from the reaction mixture, potential for reuse, and the avoidance of metal contamination in the final product, which is crucial for biomedical applications. rsc.org

Reactive Distillation: This technique combines chemical reaction and product separation into a single unit, which can increase process efficiency and reduce production costs by continuously removing the desired cyclic dimer from the reaction equilibrium. cetjournal.it

For characterization, future research will likely employ advanced analytical techniques to probe the unique structure of the resulting polymers. While standard techniques like NMR and SEC are foundational, methods like pyrolysis-gas chromatography/mass spectrometry will be crucial for analyzing thermal degradation products and mechanisms. mdpi.com

| Methodology | Catalyst/System | Key Advantages | Potential for Tetramethyl-Dioxane-Diol |

| Confined Catalysis | Covalent Organic Frameworks (COFs) | Metal-free, lower reaction temperature, atmospheric pressure, high yield. rsc.org | High potential for producing high-purity monomer without metal contamination. |

| Continuous Catalytic Process | SnO₂–SiO₂ Nanocomposite | Rapid reaction time, high yield (94% reported for lactide), operates at atmospheric pressure. acs.orgnih.gov | Could enable highly efficient, industrial-scale production. |

| Reactive Distillation | Various (e.g., Tin-based) | Integrates reaction and separation, potentially increasing efficiency and lowering costs. cetjournal.it | Well-suited for driving the cyclization reaction by removing the product. |

| Organocatalysis | e.g., 4-dimethylaminopyridine (B28879) (DMAP), Thioureas | Metal-free, controlled polymerization under mild conditions. nih.govresearchgate.net | Offers precise control over the ring-opening polymerization to create well-defined polymers. |

Potential for Novel Materials Development and Chemical Applications

The primary potential for 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione lies in its role as a monomer for a highly substituted polyester (B1180765). The resulting polymer, poly(2-hydroxyisobutyric acid), is structurally analogous to PLA but with methyl groups replacing all alpha-hydrogens on the polymer backbone. This substitution is expected to impart distinct material properties. The gem-dimethyl groups can restrict chain rotation, potentially leading to a higher glass transition temperature and improved thermal stability compared to PLA. google.com Furthermore, the increased number of hydrophobic methyl groups could alter its degradation profile and drug-release kinetics, making it a candidate for specialized biomedical applications like drug delivery systems where different release profiles are required. chimia.chresearchgate.net

Future development could focus on creating copolymers by polymerizing 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione with other cyclic esters like L-lactide or caprolactone. This approach would allow for the creation of a new family of biodegradable materials where properties such as ductility, degradation rate, and thermal resistance could be precisely tuned by adjusting the copolymer composition. researchgate.net This strategy has been successfully used to modify PLA for a wide range of applications, and a similar approach could unlock new uses for poly(2-hydroxyisobutyric acid). tandfonline.comnih.gov There is also significant potential in developing closed-loop systems via chemical recycling, where the polymer waste is efficiently depolymerized back to the high-purity monomer, a key goal in the circular economy for plastics. acs.org

Future Theoretical and Experimental Research Trajectories

To unlock the full potential of this compound and its polymer, future research should follow coordinated theoretical and experimental trajectories.

Theoretical Research Trajectories:

Computational Modeling: Computer simulations are an increasingly powerful tool for predicting material properties. tandfonline.com Quantum mechanical approaches and molecular dynamics simulations can be used to model the ring-opening polymerization of 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione. These models can predict reaction energetics, elucidate the role of the catalyst, and forecast the physical properties (e.g., glass transition temperature, mechanical strength, crystallinity) of the resulting polymer and its copolymers. tandfonline.com Such studies can guide experimental work by identifying the most promising synthetic routes and material compositions.

Degradation Simulation: Modeling the hydrolytic degradation of poly(2-hydroxyisobutyric acid) in the presence of water can provide molecular-level insights into its breakdown mechanism. tandfonline.com This is crucial for predicting its lifespan and behavior in biomedical or environmental contexts.

Experimental Research Trajectories:

Biosynthesis of Precursors: A significant frontier is the development of biotechnological routes to produce the 2-hydroxyisobutyric acid (2-HIBA) precursor from renewable resources. nih.gov Research into engineering metabolic pathways in microorganisms, for example by leveraging enzymes like cobalamin-dependent CoA-carbonyl mutase, could lead to a sustainable, bio-based supply chain for the monomer. nih.govresearchgate.net

Copolymerization Studies: A systematic experimental program should be undertaken to synthesize and characterize a range of random and block copolymers of 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione with other monomers (e.g., L-lactide, glycolide, caprolactone). This would generate a library of new materials with tunable properties. tandfonline.com

Advanced Processing and Formulation: Research should explore how the polymer derived from this monomer behaves under various processing conditions like extrusion and injection molding. mdpi.com Furthermore, creating nanocomposites by incorporating nanofillers (e.g., silica, carbon nanotubes, metal oxides) could dramatically enhance the mechanical and functional properties of the base polymer, opening doors to high-performance applications. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol, and how can purity be validated experimentally?

- Methodological Answer : Use orthogonal experimental design (e.g., Taguchi method) to optimize reaction parameters such as temperature, catalyst loading, and solvent polarity. Validate purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and detect impurities. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy with deuterated solvents (e.g., DMSO-d6) to resolve methyl group signals .

Q. How can the thermal stability of this compound be assessed under varying experimental conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) at heating rates of 5–20°C/min under inert (N₂) and oxidative (O₂) atmospheres. Pair with differential scanning calorimetry (DSC) to identify phase transitions or decomposition exotherms. Compare results to computational predictions (e.g., density functional theory, DFT) for bond dissociation energies to validate stability thresholds .

Q. What spectroscopic techniques are most effective for characterizing hydrogen-bonding interactions in this compound?

- Methodological Answer : Use Fourier-transform infrared (FTIR) spectroscopy to identify O–H stretching frequencies (3200–3600 cm⁻¹) and compare peak broadening in solid vs. solution states. Complement with X-ray crystallography to resolve intermolecular hydrogen-bonding networks in single crystals. For dynamic analysis, apply variable-temperature NMR to monitor proton exchange rates .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and computational models?

- Methodological Answer : Perform pseudo-first-order kinetic studies under controlled pH and temperature to derive rate constants. Use computational tools like Gaussian or COMSOL Multiphysics to simulate transition states and activation barriers via DFT. Validate with isotopic labeling (e.g., ¹⁸O tracing) to track oxygen migration during hydrolysis or rearrangement .

Q. What experimental design strategies minimize byproduct formation during its use as a ligand or catalyst in asymmetric synthesis?

- Methodological Answer : Implement a factorial design (2^k) to evaluate interactions between variables such as substrate stoichiometry, solvent polarity, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Analyze byproducts via gas chromatography-mass spectrometry (GC-MS) and correlate with steric/electronic parameters using Hammett plots .

Q. How does steric hindrance from the tetramethyl groups influence its reactivity in multi-step organic transformations?

- Methodological Answer : Conduct comparative studies with analogous non-methylated dioxane-diol derivatives. Use X-ray crystallography to measure dihedral angles and quantify steric bulk via Tolman cone angles. Pair with computational molecular dynamics (MD) simulations to model steric effects on transition-state geometries .

Data Analysis and Contradiction Resolution

Q. How can discrepancies in reported melting points or solubility data for this compound be resolved?

- Methodological Answer : Standardize measurement protocols (e.g., DSC for melting points, shake-flask method for solubility). Perform interlaboratory reproducibility studies with controlled humidity and crystallization solvents. Use multivariate regression to identify confounding variables (e.g., polymorphic forms, impurities) .

Q. What statistical approaches are suitable for optimizing its enantiomeric excess (ee) in chiral resolution experiments?

- Methodological Answer : Apply Box-Behnken design to optimize chiral stationary phase (CSP) composition, mobile phase polarity, and column temperature. Analyze ee via chiral HPLC with circular dichroism (CD) detection. Use ANOVA to isolate significant factors and construct predictive models .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.